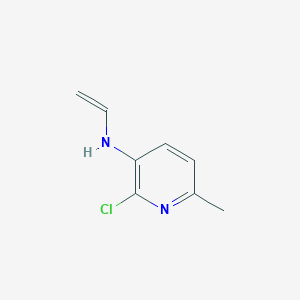![molecular formula C8H11F3O B13160756 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)bicyclo[410]heptan-2-ol is a bicyclic compound characterized by the presence of a trifluoromethyl group attached to a bicycloheptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction. This can be achieved using a suitable cyclopropanating agent such as diazomethane or a metal-catalyzed cyclopropanation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate reaction conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the bicyclic structure. This can be achieved through various hydroxylation methods, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Substituted derivatives with various functional groups
科学研究应用
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.
作用机制
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substituents.
Bicyclo[4.1.0]heptan-3-ol: Another bicyclic compound with a hydroxyl group at a different position.
Uniqueness
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H11F3O |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7,12H,1-3H2 |
InChI 键 |
DWJWMRFZTXIIHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(C2C(F)(F)F)C(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)


![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)





![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)

![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)

![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)
